N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Overview
Description
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a thiazolidinone ring and a dimethoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,5-dimethoxyphenyl ethylamine through the reduction of 2,5-dimethoxyphenyl nitroethane. This intermediate is then reacted with 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl chloride to form the final benzamide compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzamide and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds share structural similarities and have been studied for their antimicrobial properties.
N-(2,3-dimethylphenyl)-β-alanines: These compounds are used in the synthesis of heterocyclic systems and have applications in pharmaceuticals.
Uniqueness: N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to its combination of a benzamide core, thiazolidinone ring, and dimethoxyphenyl group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-14-13-30(26,27)23(21(14)25)17-6-4-5-16(11-17)20(24)22-10-9-15-12-18(28-2)7-8-19(15)29-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFCCXWOUHULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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